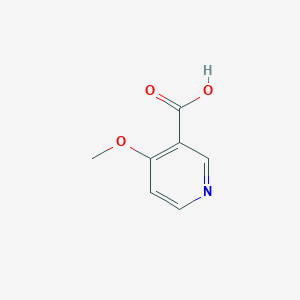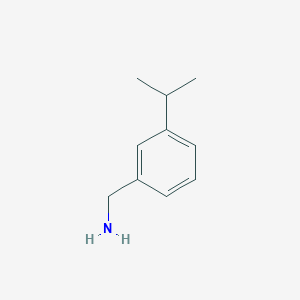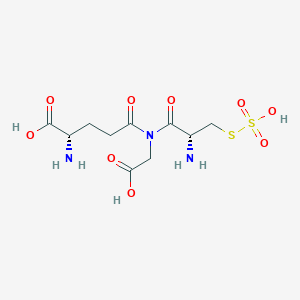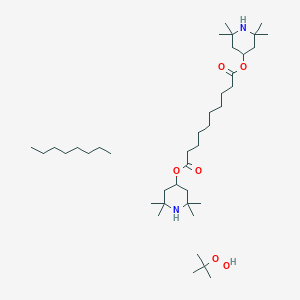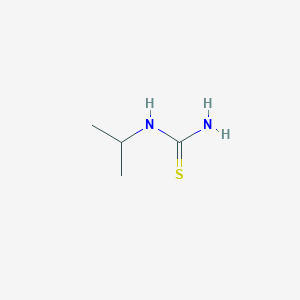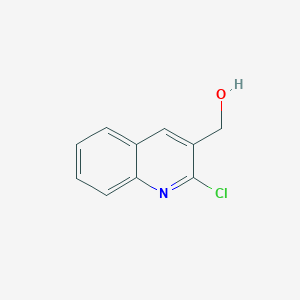
(2-Chloroquinolin-3-yl)methanol
Descripción general
Descripción
“(2-Chloroquinolin-3-yl)methanol” is a useful research chemical . It is a compound that consists of a quinoline ring, which is a benzene ring fused with a pyridine ring, substituted with a chlorine atom and a methanol group .
Synthesis Analysis
The synthesis of “(2-Chloroquinolin-3-yl)methanol” has been reported in several studies. One method involves the Mitsunobu reaction, where dehydration occurs between “(2-Chloroquinolin-3-yl)methanol” and nitrogen heterocyclic compounds such as quinazolinone, pyrimidone, 2-oxoquinoline in dry THF in the presence of triethylamine, triphenylphosphane and diethyl azodicarboxylate . Another method involves the reduction of the nitrile group of a related compound using LiAlH4 in THF .Chemical Reactions Analysis
In the Mitsunobu reaction, “(2-Chloroquinolin-3-yl)methanol” undergoes dehydration with nitrogen heterocyclic compounds to yield the corresponding products . This reaction is a fundamental reaction widely applied in organic synthesis .Aplicaciones Científicas De Investigación
Synthesis of N-Heterocyclic Compounds
(2-Chloroquinolin-3-yl)methanol: is used in the Mitsunobu reaction , which is a fundamental reaction in organic synthesis. This compound undergoes regioselective N-alkylation with nitrogen heterocyclic compounds such as quinazolinone, pyrimidone, and 2-oxoquinoline . The reaction is carried out in dry THF in the presence of triethylamine, triphenylphosphane, and diethyl azodicarboxylate, leading to efficient building blocks for natural product synthesis.
Development of Anticancer Agents
The compound serves as a precursor in the synthesis of quinoline derivatives , which are known for their biological properties, including cytotoxicity . These derivatives have been identified as potential lead compounds in the development of anticancer drugs, particularly those that inhibit mammalian topoisomerase II.
Creation of Antiviral Agents
Quinoline derivatives: synthesized from (2-Chloroquinolin-3-yl)methanol have been used to develop antiviral agents. For instance, mappicine ketone, which has antiviral properties, can be derived from camptothecin, a synthesis in which this compound plays a role .
Synthesis of Natural Product Analogues
The compound is utilized in the synthesis of natural product analogues . It acts as a building block in the regioselective O-alkylation of amides, which is a key step in the creation of complex molecules that mimic natural products .
Pharmaceutical Research
In pharmaceutical research, (2-Chloroquinolin-3-yl)methanol is involved in the synthesis of quinolone antibiotics . Modifications with quinoline derivatives can impart desired pharmacological and pharmacokinetic properties to these antibiotics .
Catalysis and Heterocyclic Chemistry
The compound is significant in the field of catalysis and heterocyclic chemistry . It is used in reactions facilitated by silver nanoparticles, which initiate O-alkylation of amides by heteroalkyl halides, contributing to the development of new catalytic methods .
Direcciones Futuras
Quinoline derivatives, including “(2-Chloroquinolin-3-yl)methanol”, have been the subject of extensive research due to their broad spectrum of bioactivity. Future research may focus on the development of novel quinoline-based drugs and the exploration of their therapeutic potential . The recent advances in the chemistry of quinoline motifs may pave the way for the development of efficient building blocks for natural product synthesis .
Mecanismo De Acción
Target of Action
The primary targets of (2-Chloroquinolin-3-yl)methanol are nitrogen heterocyclic compounds such as quinazolinone, pyrimidone, and 2-oxoquinoline . These compounds are involved in various biological processes and have been widely used in organic synthesis .
Mode of Action
(2-Chloroquinolin-3-yl)methanol interacts with its targets through a process known as the Mitsunobu reaction . Under Mitsunobu conditions, dehydration occurs between (2-Chloroquinolin-3-yl)methanol and nitrogen heterocyclic compounds in dry THF in the presence of triethylamine, triphenylphosphane, and diethyl azodicarboxylate to give the corresponding products .
Biochemical Pathways
The mitsunobu reaction, which is a key step in the compound’s interaction with its targets, is a well-established fundamental reaction and has been widely applied in organic synthesis . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It’s worth noting that the lipophilicity of compounds is known to play an important role in their antifungal activity . The lipophilic character of (2-Chloroquinolin-3-yl)methanol could potentially influence its bioavailability and pharmacokinetic behavior .
Result of Action
Compounds containing 2-chloroquinoline as a lipophilic domain have been synthesized and screened for their antifungal activity . Some of these compounds exhibited potential antifungal activity, suggesting that (2-Chloroquinolin-3-yl)methanol could potentially have similar effects .
Action Environment
It’s worth noting that the mitsunobu reaction, which is a key step in the compound’s mode of action, is typically carried out in dry thf . This suggests that the compound’s action could potentially be influenced by the presence of moisture or other environmental factors.
Propiedades
IUPAC Name |
(2-chloroquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSKEUSDSZNPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359000 | |
| Record name | (2-chloroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloroquinolin-3-yl)methanol | |
CAS RN |
125917-60-4 | |
| Record name | (2-chloroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloroquinolin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (2-chloroquinolin-3-yl)methanol in organic synthesis, and how is it utilized in the synthesis of complex molecules?
A1: (2-Chloroquinolin-3-yl)methanol serves as a crucial building block in organic synthesis, specifically for constructing the AB ring core found in camptothecin and its analogs. [, ] Camptothecin is a naturally occurring alkaloid known for its anticancer properties.
Q2: What are the advantages of using zinc oxide nanoparticles in the synthesis of (2-chloroquinolin-3-yl)methanol derivatives for synthesizing the AB ring core of camptothecin?
A2: A research study highlighted the use of zinc oxide nanoparticles as a catalyst in synthesizing (2-chloroquinolin-3-yl)methanol derivatives, which are essential for constructing the AB ring core of camptothecin. [] The study demonstrated several advantages of using zinc oxide nanoparticles:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



